3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine
Description
3-(Benzylsulfonyl)-1H-1,2,4-triazol-5-amine is a triazole derivative featuring a benzylsulfonyl (-SO₂-C₆H₅CH₂) substituent at position 3 and an amine group at position 4.
Properties
IUPAC Name |
5-benzylsulfonyl-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c10-8-11-9(13-12-8)16(14,15)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZSFHYAJVDZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NC(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of benzylsulfonyl chloride with 1H-1,2,4-triazol-5-amine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The benzylsulfonyl moiety (–SO₂–CH₂C₆H₅) is electron-withdrawing, rendering the sulfur atom susceptible to nucleophilic displacement under specific conditions.
Reactions Involving the Amino Group
The primary amine (–NH₂) at position 5 participates in condensation and alkylation reactions.
Electrophilic Aromatic Substitution (EAS)
The triazole ring’s electron-deficient nature limits EAS activity, but the amino group directs limited substitution.
| Reaction Type | Reagents/Conditions | Major Products | Notes |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 40°C | 3-bromo-1H-1,2,4-triazol-5-amine | Low regioselectivity due to ring deactivation |
Cross-Coupling Reactions
The sulfonyl group stabilizes adjacent positions for transition-metal-catalyzed couplings.
| Reaction Type | Reagents/Conditions | Major Products | Notes |
|---|---|---|---|
| Suzuki coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl-sulfonyl triazoles | Limited to aryl boronic acids |
Redox Transformations
The sulfonyl group resists reduction, but the triazole ring and amino group undergo redox changes.
| Reaction Type | Reagents/Conditions | Major Products | Notes |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 60°C | Triazole N-oxide | Partial ring oxidation |
| Reduction | LiAlH₄, THF, reflux | Dihydrotriazole derivative | Low yield due to sulfonyl stability |
Biological Interactions
The compound inhibits enzymes via sulfonyl–target hydrogen bonding and π-stacking.
| Target Enzyme | Interaction Mechanism | Biological Effect | Notes |
|---|---|---|---|
| Dihydrofolate reductase | Sulfonyl–active site H-bonding | Antifolate activity | Competitive inhibition (IC₅₀: 12 µM) |
Stability and Degradation
Scientific Research Applications
Antimicrobial Properties
The 1,2,4-triazole ring system is known for its antimicrobial properties. Compounds containing this moiety have been extensively studied for their efficacy against a range of pathogens. For instance, derivatives of 1,2,4-triazoles have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the benzylsulfonyl group enhances the lipophilicity and bioavailability of these compounds, potentially improving their antimicrobial activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For example, research indicates that compounds similar to 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine exhibit cytotoxic effects on various cancer cell lines including breast and prostate cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interaction with cellular targets such as DNA and proteins involved in cell cycle regulation.
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives are also notable. Compounds with the triazole structure have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine may be beneficial in treating inflammatory diseases.
Building Blocks in Organic Synthesis
3-(Benzylsulfonyl)-1H-1,2,4-triazol-5-amine serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex heterocyclic compounds through various coupling reactions . The presence of the sulfonamide group allows for further functionalization and modification.
Drug Development
The compound's structural features make it a candidate for developing new therapeutic agents. Its ability to interact with biological targets can be exploited in designing drugs aimed at specific diseases such as cancer and infections . The rational design of derivatives based on this compound can lead to improved pharmacological profiles.
Case Studies
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The benzylsulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 3
Sulfur Oxidation State Differences
- Crystallographic studies reveal distinct hydrogen-bonding networks (N–H···N interactions) compared to sulfonyl derivatives .
- 3-(Trifluoromethylbenzylsulfanyl) Analogues: Substitution with CF₃ (e.g., 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine, ) increases lipophilicity and metabolic stability.
Aromatic vs. Aliphatic Substituents
- 3-Phenyl-1H-1,2,4-triazol-5-amine (): Lacks the sulfonyl group but shows potent antibacterial activity (MIC: 4–8 μg/mL). The phenyl group provides π-π stacking interactions, critical for binding to bacterial targets .
- Naphthalene-Substituted Derivatives (e.g., 3-(Naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine, ): Extended aromatic systems improve stacking interactions but reduce solubility. These derivatives exhibit moderate anticancer activity (61–90% yields) .
Functional Group Modifications
Sulfonamide vs. Sulfonyl
- N-(4-Chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine (N42FTA): A sulfonamide derivative () inhibits Pseudomonas aeruginosa FabA (pIC₅₀ = 5.7 ± 0.2). The sulfonamide group (-SO₂NH-) enhances hydrogen bonding compared to sulfonyl, improving enzyme affinity .
Energetic Derivatives
- 3-Azido-N-nitro-1H-1,2,4-triazol-5-amine Salts (): High nitrogen content (density: 1.57–1.79 g/cm³) and detonation performance (velocities up to 9,409 m/s). The azido and nitro groups increase energy density but reduce thermal stability compared to benzylsulfonyl derivatives .
- HANTT-Based Salts (): Feature nitro and tetrazole groups, achieving decomposition temperatures >264°C. These salts balance stability and insensitivity, unlike sulfonyl derivatives, which prioritize bioactivity over energetic performance .
Biological Activity
3-(Benzylsulfonyl)-1H-1,2,4-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications as an enzyme inhibitor and therapeutic agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
The compound is characterized by the presence of a benzylsulfonyl group attached to a triazole ring. The synthesis typically involves the reaction of benzylsulfonyl chloride with 1H-1,2,4-triazol-5-amine under basic conditions, often utilizing solvents like dichloromethane or acetonitrile. The reaction conditions are optimized to ensure high yield and purity through techniques such as recrystallization or chromatography .
The biological activity of 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine is primarily attributed to its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the triazole ring participates in hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins .
Enzyme Inhibition
Research has demonstrated that 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine exhibits significant enzyme inhibitory activity. It has been explored as a potential inhibitor for various enzymes involved in metabolic pathways. For instance, studies show that it can inhibit protein tyrosine phosphatases (PTPs), which play crucial roles in cellular signaling .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies indicate that it exhibits antibacterial activity against several strains of bacteria, suggesting potential applications in treating bacterial infections . The exact mechanisms behind its antimicrobial effects are still being elucidated.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine. It has shown efficacy in inhibiting cancer cell proliferation in various cancer types through mechanisms that may involve apoptosis induction and cell cycle arrest . The compound's ability to target specific cancer-associated pathways makes it a candidate for further development as an anticancer agent.
Case Studies and Research Findings
Here are some notable findings from recent research involving 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution between benzyl chloride derivatives and 1H-1,2,4-triazol-5-thiol under alkaline conditions (e.g., NaOH or K₂CO₃). Microwave-assisted synthesis reduces reaction times (from hours to minutes) and improves yields (e.g., 75–85% vs. 60% under conventional heating) .
- Key Variables : Base strength, solvent polarity, and temperature. For example, DMF enhances solubility of intermediates, while THF may favor slower, controlled reactions .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine?
- 1H-NMR : The sulfonyl proton (SO₂CH₂) appears as a singlet at δ 4.2–4.5 ppm, while aromatic protons (benzyl group) resonate as multiplet signals at δ 7.2–7.5 ppm. The triazole NH₂ group shows broad peaks at δ 5.5–6.0 ppm .
- IR : Key stretches include S=O (1150–1250 cm⁻¹), C-N (1350–1450 cm⁻¹), and NH₂ (3300–3500 cm⁻¹) .
Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?
- Data : Aqueous solubility at pH 7.4 is ~18.1 µg/mL, while polar aprotic solvents (e.g., DMSO, DMF) enhance solubility (>50 mg/mL). This low aqueous solubility necessitates the use of co-solvents (e.g., 10% DMSO in PBS) for biological assays .
Advanced Research Questions
Q. How do oxidation and reduction reactions modify the sulfonyl group, and what are the implications for bioactivity?
- Oxidation : Treatment with H₂O₂ or m-CPBA converts the sulfonyl group to sulfonic acid derivatives, increasing polarity and potentially altering membrane permeability. For example, sulfone analogs show enhanced antimicrobial activity .
- Reduction : LiAlH₄ reduces the sulfonyl group to a thiol (-SH), enabling conjugation with maleimide-functionalized probes for target engagement studies .
Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets like kinases or antimicrobial proteins?
- DFT Studies : Optimize the geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions. The triazole ring’s electron-deficient nature favors π-π stacking with aromatic residues in enzyme active sites .
- Docking : Use AutoDock Vina to simulate binding to p38α MAP kinase (PDB: 3D83). The sulfonyl group forms hydrogen bonds with Lys53 and Asp168, while the benzyl group occupies a hydrophobic pocket .
Q. How can crystallographic data resolve tautomeric ambiguity in the triazole ring?
- X-ray Analysis : Single-crystal studies (e.g., CCDC 876543) reveal that the 1H-1,2,4-triazole exists predominantly in the 3-amino-5-sulfonyl tautomer. The dihedral angle between the benzyl and triazole planes is ~81°, influencing packing via N–H···N hydrogen bonds along the [010] axis .
Q. What strategies mitigate cytotoxicity in Daphnia magna assays while retaining pharmacological activity?
- SAR Insights : Replace the benzyl group with a 4-fluorobenzyl moiety (reduces LC₅₀ from 12 µM to >50 µM) or introduce a methylsulfonyl spacer to decrease membrane disruption .
- Prodrug Approach : Mask the sulfonyl group as a tert-butyl ester, improving solubility and reducing acute toxicity in aquatic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
